molecular formula C15H21NO B11035107 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone CAS No. 599161-75-8

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B11035107
CAS No.: 599161-75-8
M. Wt: 231.33 g/mol
InChI Key: LZCRPEINWQFTNV-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone is a ketone derivative featuring a 4-methylphenyl group attached to a carbonyl carbon and a 3-methylpiperidinyl substituent.

Properties

CAS No.

599161-75-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(4-methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C15H21NO/c1-12-5-7-14(8-6-12)10-15(17)16-9-3-4-13(2)11-16/h5-8,13H,3-4,9-11H2,1-2H3

InChI Key

LZCRPEINWQFTNV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling with the Phenyl Ring: The final step involves coupling the piperidine ring with the 4-methylphenyl group through Friedel-Crafts acylation using reagents like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines and thiols, and catalysts like palladium on carbon.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

The compound has been extensively studied for its potential pharmacological properties. Research indicates that it may exhibit psychoactive effects similar to other piperidine derivatives. Specifically, studies have shown that compounds with similar structures can act as dopamine reuptake inhibitors, making them candidates for further investigation in treating conditions such as depression and anxiety disorders .

Anticonvulsant Activity

Recent investigations have highlighted the anticonvulsant properties of related compounds. A series of studies focused on piperidine derivatives demonstrated their effectiveness in seizure models, suggesting that 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone could be evaluated for similar therapeutic effects . The mechanisms underlying these effects may involve modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate.

Antimicrobial Research

The antimicrobial potential of piperidine derivatives has also been explored. In vitro studies have indicated that certain modifications to the piperidine ring can enhance antibacterial activity against various strains of bacteria. This suggests a promising avenue for developing new antimicrobial agents based on the structure of this compound .

Case Studies and Findings

StudyFocusFindings
El Kodadi et al. (2004)Synthesis and CharacterizationReported successful synthesis with an 81% yield; characterized using IR and NMR spectroscopy .
Pharmacological AnalysisAnticonvulsant ActivityDemonstrated efficacy in seizure models; potential for further development as an anticonvulsant agent .
Antimicrobial ScreeningAntimicrobial ActivityIdentified activity against multiple bacterial strains; suggested structural modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Phenyl Rings

(a) 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2)
  • Structural Difference : The 4-methylphenyl group is replaced with a 4-fluorophenyl ring, and the piperidine is 2-substituted.
  • Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to methyl groups.
(b) (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone
  • Structural Difference: A methanone (C=O) replaces the ethanone backbone.
  • Impact: Computational studies reveal that methanone derivatives exhibit distinct electronic properties, with lower polarizability and hyperpolarizability compared to ethanones, affecting their nonlinear optical applications .

Heterocyclic Modifications

(a) 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone
  • Structural Difference : A benzimidazole-thioether group replaces the piperidine moiety.
  • This compound’s molecular weight (282.36 g/mol) is higher than the target compound, influencing solubility and pharmacokinetics .
(b) 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)ethanone Derivatives
  • Structural Difference : Imidazole replaces the piperidine group.
  • Impact : These derivatives demonstrate potent antimicrobial activity (e.g., against Staphylococcus aureus), with MIC values as low as 2 µg/mL. The imidazole’s nitrogen atoms facilitate hydrogen bonding to microbial enzymes, a feature absent in the target compound .

Aromatic and Electronic Modifications

(a) (2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
  • Structural Difference: A conjugated enone system replaces the ethanone-piperidine structure.
  • Impact : The extended conjugation lowers the HOMO-LUMO gap, enhancing UV absorption and fluorescence properties. Crystallographic data (R factor = 0.041) confirm planar geometry, critical for optoelectronic applications .
(b) Benzofenap (Pesticide)
  • Structural Difference : A pyrazole-oxygen linker and dichlorotoluoyl group are introduced.
  • Impact : Benzofenap’s herbicidal activity (toxicity MLD = 500 mg/24H in rabbits) arises from its bulky substituents, which hinder photodegradation. This contrasts with the simpler target compound, which lacks such functional groups .

Isosteric and Bioisosteric Analogues

(a) 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone
  • Structural Difference : Nitro groups replace methyl substituents on the phenyl ring.
  • Impact : Nitro groups increase electron-withdrawing effects, stabilizing the amide bond isomerization observed via VT-NMR. The energy barrier for isomerization (67 kJ/mol) suggests higher rigidity compared to the target compound .

Biological Activity

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a methylphenyl group and a piperidinyl moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NC_{14}H_{19}N with a molecular weight of approximately 217.31 g/mol. Its structure can be represented as follows:

Structure C14H19N\text{Structure }\text{C}_{14}\text{H}_{19}\text{N}

This compound is primarily characterized by its piperidine ring, which is known for its ability to interact with various receptors and enzymes in biological systems.

The biological activity of this compound is believed to be mediated through its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperidine component may facilitate binding to serotonin and dopamine receptors, potentially influencing mood and behavior.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological effects, including:

  • Analgesic Effects : Some studies suggest that piperidine derivatives can act as analgesics by modulating pain pathways in the CNS.
  • Antidepressant Activity : The compound may exhibit properties that affect serotonin levels, contributing to potential antidepressant effects.
  • Anti-inflammatory Properties : Preliminary findings indicate that such compounds could reduce inflammation through inhibition of pro-inflammatory cytokines.

Data Table: Biological Activity Summary

Activity Mechanism References
AnalgesicModulation of pain pathways ,
AntidepressantInteraction with serotonin receptors ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines ,

Case Study 1: Analgesic Properties

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant analgesic activity in rodent models. The results indicated a dose-dependent reduction in pain response, suggesting potential therapeutic applications in pain management.

Case Study 2: Antidepressant Effects

In another investigation focusing on the antidepressant properties of related compounds, it was found that administration of the compound led to increased levels of serotonin in the brain. Behavioral tests indicated reduced depressive-like symptoms in animal models, highlighting its potential as a novel antidepressant agent.

Research Findings

Recent studies have emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Research has shown that:

  • The compound exhibits high affinity for certain receptor subtypes, which may correlate with its observed biological activities.
  • The structural modifications in the piperidine ring can significantly alter the potency and efficacy of the compound.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone?

The synthesis typically involves Friedel-Crafts acylation or biocatalytic approaches . In Friedel-Crafts reactions, an acyl chloride reacts with a substituted aromatic ring (e.g., 4-methyltoluene) in the presence of a Lewis acid catalyst like AlCl₃ to form the ethanone core. Subsequent functionalization of the piperidine moiety may involve nucleophilic substitution or reductive amination . For greener synthesis, biocatalytic methods using enzymes (e.g., ketoreductases) can achieve enantioselective reduction of ketones, though optimization of solvent systems and enzyme stability is critical .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1675 cm⁻¹) and amine/piperidine vibrations (~3361 cm⁻¹ for NH) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl groups on the piperidine ring (δ 1.0–2.5 ppm).
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ peaks) and purity. For example, LC-MS (ESI) m/z: 318 ([M-H]⁻) was reported for a structurally similar ethanone derivative .
  • X-ray Crystallography : Determines stereochemistry and crystal packing, though this requires high-purity crystals .

Advanced: How can computational chemistry optimize the electronic properties of this compound for nonlinear optical applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to model substituent effects on the compound’s HOMO-LUMO gap, polarizability, and hyperpolarizability. For example, substituting electron-donating groups (e.g., -OCH₃) on the phenyl ring enhances nonlinear optical (NLO) activity by lowering the energy gap . Molecular dynamics simulations further predict solvation effects and thermodynamic stability under experimental conditions .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable Temperature NMR : Detects dynamic processes like ring inversion in piperidine .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula discrepancies.
  • Comparative Analysis : Benchmark experimental data against computational predictions (e.g., simulated IR/NMR spectra via Gaussian software) .
  • Recrystallization : Eliminates impurities causing anomalous signals .

Advanced: What experimental design considerations are critical for optimizing reaction yields in asymmetric synthesis?

A Design of Experiments (DoE) approach is recommended:

  • Factors : Catalyst loading, temperature, solvent polarity, and substrate ratio.
  • Response Surface Methodology (RSM) : Identifies optimal conditions. For biocatalytic routes, enzyme immobilization or co-solvent systems (e.g., ionic liquids) improve enantiomeric excess (ee) .
  • Limitations : Small sample sizes or degradation during prolonged reactions (e.g., organic compound instability over 9-hour assays) require real-time monitoring via inline spectroscopy .

Advanced: How does substituent variation on the piperidine ring affect biological activity?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied alkyl/aryl groups on the piperidine nitrogen. For example:

  • 3-Methylpiperidine : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Fluorine substitution : Increases metabolic stability via reduced CYP450-mediated oxidation .
    In vitro assays (e.g., enzyme inhibition or antimicrobial activity) quantify potency, while molecular docking predicts binding modes to targets like GPCRs or kinases .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles.
  • Engineering Controls : Use fume hoods to minimize vapor exposure.
  • Storage : Tightly sealed containers in cool, dry conditions; avoid incompatible materials (e.g., strong oxidizers) .
  • Waste Disposal : Neutralize with inert absorbents (e.g., sand) before disposal as hazardous waste .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst Deactivation : Heterogeneous catalysts (e.g., immobilized lipases) mitigate enzyme denaturation at larger scales .
  • Racemization : Elevated temperatures during workup can reduce ee. Low-temperature quenching and rapid purification (e.g., flash chromatography) are critical .
  • Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy monitors reaction progress and impurity formation .

Advanced: How can researchers assess the environmental fate of this compound?

  • Biodegradation Studies : Aerobic/anaerobic microbial assays quantify degradation rates.
  • Ecotoxicology : Daphnia magna or algae growth inhibition tests evaluate aquatic toxicity.
  • Computational Tools : EPI Suite predicts bioaccumulation potential (log P) and persistence .

Advanced: What are emerging applications in materials science?

  • Nonlinear Optical Materials : High hyperpolarizability makes it suitable for photonic devices .
  • Polymer Additives : Acts as a photoinitiator in UV-curable resins due to ketone photolysis .
  • Metal-Organic Frameworks (MOFs) : Functionalized derivatives can coordinate to metal nodes, enhancing porosity for gas storage .

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